molecular formula C26H26N2O3S B11425878 N-(2,4-dimethylphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11425878
M. Wt: 446.6 g/mol
InChI Key: KEPUUWRZTJYOJU-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazepine core, followed by the introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for studying biochemical pathways.

    Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, warranting further investigation.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazepine Derivatives: Compounds with similar benzothiazepine cores but different substituents.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures but different functional groups.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C26H26N2O3S/c1-17-8-13-21(18(2)14-17)27-25(29)16-28-22-6-4-5-7-23(22)32-24(15-26(28)30)19-9-11-20(31-3)12-10-19/h4-14,24H,15-16H2,1-3H3,(H,27,29)

InChI Key

KEPUUWRZTJYOJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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